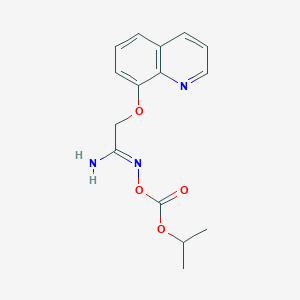
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide: is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinolin-8-yloxy Acetic Acid: This step involves the reaction of quinoline with chloroacetic acid in the presence of a base to form quinolin-8-yloxy acetic acid.
Conversion to Ethyl Ester: The quinolin-8-yloxy acetic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Formation of Acetimidamide: The ethyl ester is then reacted with an appropriate amine to form the acetimidamide derivative.
Introduction of Isopropoxycarbonyl Group: Finally, the acetimidamide derivative is treated with isopropyl chloroformate to introduce the isopropoxycarbonyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the carbonyl or imidamide groups.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy Acetic Acid: A precursor in the synthesis of the target compound.
Ethyl (quinolin-8-yloxy)acetate: Another related compound with similar structural features.
Quinolin-8-yloxy-substituted Zinc(II) Phthalocyanines: Compounds with similar quinoline moieties used in photodynamic therapy.
Uniqueness
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the isopropoxycarbonyl group, which may enhance its stability and bioavailability compared to other similar compounds. This structural feature could also influence its interaction with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propan-2-yl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-10(2)21-15(19)22-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18) |
InChI Key |
FHVFWSVODRIDHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CC(C)OC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



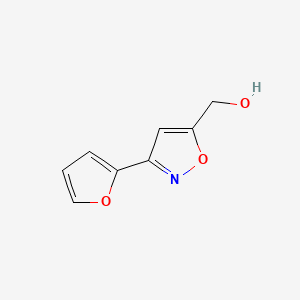

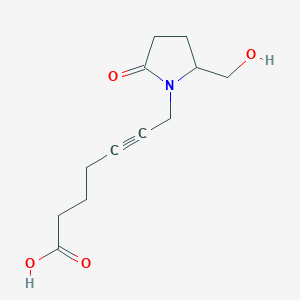
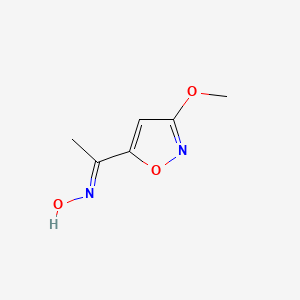

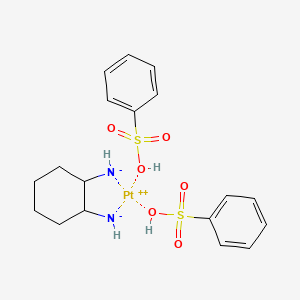
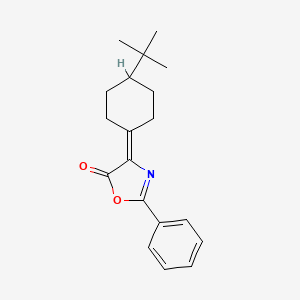

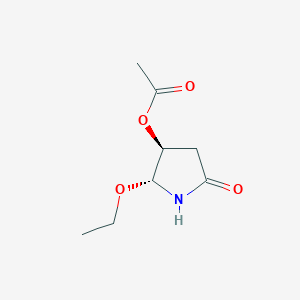
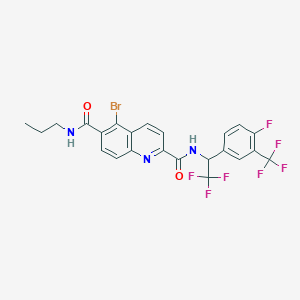
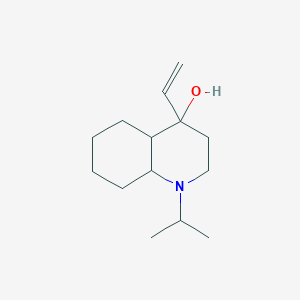

![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
